Cridanimod

Description

Structure

2D Structure

3D Structure

Properties

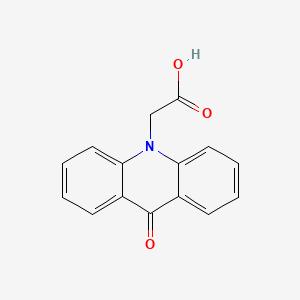

IUPAC Name |

2-(9-oxoacridin-10-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMKBIIXHQIERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58880-43-6 (hydrochloride salt) | |

| Record name | Cridanimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046557 | |

| Record name | Cridanimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422767 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38609-97-1 | |

| Record name | N-(Carboxymethyl)acridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38609-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cridanimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cridanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cridanimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10(9H)-Acridineacetic acid, 9-oxo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRIDANIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X91E9EME19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cridanimod: A Modulator of Progesterone Receptor Expression for Adjuvant Hormone Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed examination of Cridanimod, a small molecule immunomodulator. Contrary to functioning as a direct progesterone receptor (PR) agonist, this compound's primary mechanism in the context of hormone-sensitive cancers is the upregulation of PR expression. This is achieved through the induction of Type I interferons, which subsequently enhances cellular sensitivity to progestin-based therapies. This guide will elucidate this indirect mechanism of action, present key preclinical data, provide detailed experimental protocols for assessing its activity, and visualize the core biological and experimental pathways.

Progesterone Receptor Signaling: A Primer

The progesterone receptor (PR) is a ligand-activated transcription factor from the nuclear receptor superfamily, essential for regulating gene expression in response to progesterone.[1] In its canonical pathway, the binding of progesterone to PR, which resides in the cytoplasm in a complex with heat shock proteins (HSPs), triggers the dissociation of HSPs. The activated PR then dimerizes and translocates to the nucleus. Within the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) on target genes, recruiting co-regulators to modulate transcription.[2][3] Dysregulation of this pathway, particularly the downregulation of PR expression, is a known mechanism of resistance to hormone therapy in cancers such as endometrial cancer.[4][5]

Figure 1: Canonical signaling pathway of the progesterone receptor.

This compound: An Indirect Modulator of PR Expression

This compound is a small molecule immunomodulator and interferon inducer. Its relevance to progesterone receptor signaling is not as a direct agonist but as an agent that increases the expression of the PR protein. The proposed mechanism involves the induction of Type I interferons (IFNα and IFNβ), which then act on cancer cells to upregulate PR gene transcription and subsequent protein synthesis. This action can restore PR levels in hormone-resistant tumors, thereby re-sensitizing them to treatment with progestins (synthetic progesterone analogues).

It is critical to note that this compound's interferon-inducing effect is species-specific, with activity observed in mice but not in rats or humans, likely due to structural differences in the STING protein, a key mediator of its pathway.

Figure 2: Proposed mechanism of this compound for sensitizing cancer cells to progestin therapy.

Quantitative Preclinical Data

To date, no direct binding affinity (Ki) or functional activation (EC50) data for this compound on the progesterone receptor has been published, which aligns with its indirect mechanism of action. The primary quantitative data comes from in vivo studies assessing its efficacy as an adjuvant.

Table 1: Efficacy of this compound with Medroxyprogesterone Acetate (MPA) in a Mouse Model of Endometrial Cancer

| Treatment Group | Dose / Schedule | Mean Survival Time (Days ± SEM) | P-value vs. MPA Alone |

| Control (No Therapy) | N/A | 38 ± 5.0 | < 0.05 |

| MPA Alone | N/A | 33 ± 3.0 | N/A |

| This compound + MPA | 3 mg IM, twice weekly | 56 ± 8.0 | < 0.05 |

| This compound + MPA | 6 mg IM, twice weekly | 62 ± 7.0 | < 0.05 |

Note: The study utilized Hec50co cells in athymic mice to model advanced, high-grade endometrial cancer.

Experimental Protocols

The assessment of this compound's biological activity relies on quantifying its downstream effects: interferon induction, PR upregulation, and therapeutic efficacy in vivo.

Protocol: In Vivo Efficacy Assessment

This protocol outlines the workflow for evaluating the therapeutic benefit of this compound in combination with progestin therapy in a cancer model.

Figure 3: Experimental workflow for an in vivo efficacy study.

Methodology:

-

Model System: Hec50co cells, representing high-grade endometrial cancer, are injected into the peritoneal cavity of immunocompromised (e.g., athymic) mice.

-

Treatment Groups: Mice are randomized into cohorts, including a vehicle control, MPA alone, and combination groups with varying doses of this compound plus MPA.

-

Dosing: this compound is administered via intramuscular (IM) injection twice weekly, while MPA is delivered as per standard protocols for mouse models.

-

Endpoint: The primary endpoint is overall survival. Mice are monitored until a pre-defined humane endpoint is reached.

-

Analysis: Survival data is analyzed using the Kaplan-Meier method to compare outcomes between groups. At the time of sacrifice, tumor tissue and serum are collected for further analysis (Western Blot, ELISA).

Protocol: Western Blot for Progesterone Receptor Expression

This protocol is used to quantify the change in PR protein levels in tumor tissue following treatment.

Figure 4: Standard workflow for Western blot analysis.

Methodology:

-

Protein Extraction: Snap-frozen tumor tissues are homogenized in RIPA buffer with protease inhibitors. The lysate is centrifuged, and the supernatant containing total protein is collected.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto an SDS-polyacrylamide gel and separated by size.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with a primary antibody specific for the progesterone receptor.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with a digital imager.

-

Analysis: Band intensities for PR are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare expression levels across different treatment groups.

Protocol: ELISA for Serum Interferon Levels

This protocol is used to measure the systemic levels of IFNα and IFNβ, the key mediators of this compound's action in mice.

Figure 5: General workflow for a sandwich ELISA.

Methodology:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for either mouse IFNα or IFNβ and incubated overnight.

-

Sample Addition: After washing and blocking the plate, serum samples collected from the in vivo study and a serial dilution of a known interferon standard are added to the wells.

-

Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP enzyme conjugate.

-

Signal Development: A TMB substrate is added, which reacts with the HRP to produce a colored product. The reaction is stopped with an acid solution.

-

Quantification: The absorbance of each well is measured at 450 nm. The concentration of interferon in the samples is determined by interpolating their absorbance values against the standard curve.

Conclusion

This compound represents a novel adjuvant strategy for hormone-resistant cancers. Its mechanism is not through direct interaction with the progesterone receptor but via immunomodulation that leads to the upregulation of PR expression, thereby sensitizing tumors to progestin therapy. Preclinical data in mouse models of endometrial cancer are promising, demonstrating a significant survival benefit. However, the species-specific nature of its interferon induction is a critical consideration for its clinical translation. Future research should focus on validating this mechanism in human-relevant systems and exploring biomarkers to identify patient populations most likely to benefit from this therapeutic approach.

References

- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H11NO3 | CID 38072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

Cridanimod: A Technical Guide to its Induction of Type I Interferons in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cridanimod, also known as 10-carboxymethyl-9-acridanone (CMA), is a small molecule immunomodulator that has demonstrated potent antiviral and antitumor activities. A significant aspect of its mechanism of action, particularly in murine models, is the robust induction of type I interferons (IFN-α and IFN-β). This technical guide provides an in-depth overview of the signaling pathway, quantitative data on interferon induction, and detailed experimental protocols relevant to the study of this compound's effects. It is important to note that while this compound is a powerful inducer of type I interferons in mice, this effect is not observed in rats or humans, where its antiviral and clinical efficacy is believed to occur through an alternative, interferon-independent mechanism.

This compound-Mediated Interferon-α/β Induction Pathway in Mice

In murine cells, this compound acts as a direct agonist of the STING (Stimulator of Interferon Genes) protein. This interaction initiates a downstream signaling cascade that culminates in the transcription of IFN-α and IFN-β genes.

The binding of this compound to STING triggers a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, driving their transcription. Parallel to IRF3 activation, the STING-TBK1 axis can also lead to the activation of the transcription factor NF-κB, which can further contribute to the inflammatory response.

Quantitative Data on Interferon Induction

The following tables summarize the quantitative data on interferon production induced by this compound (CMA) in mice from cited studies.

Table 1: In Vivo Interferon Induction in Mice by this compound (CMA)

| Administration Route | Dose (mg/kg) | Peak Interferon Titer (U/mL of plasma) | Time to Peak | Reference |

| Intraperitoneal | 100 | >400,000 | 2-3 hours | [1][2][3] |

| Subcutaneous | 100 | Comparable to Intraperitoneal | 2-3 hours | [1][2] |

| Intramuscular | 100 | Comparable to Intraperitoneal | 2-3 hours | |

| Oral (gavage) | 100 | 65,000 | 1 hour |

Table 2: In Vitro Interferon-α/β Induction in Murine Macrophages by this compound (CMA)

| Cell Type | This compound (CMA) Concentration (µg/mL) | Interferon Titer (IU/mL) | Reference |

| Bone Marrow-Derived Macrophages | 500 | up to 3,000 |

Experimental Protocols

This section provides a synthesized, detailed methodology for a typical in vivo experiment to assess this compound-induced interferon production in mice.

Experimental Workflow

Detailed Methodologies

1. Animal Handling and Husbandry:

-

Species: Swiss albino mice are a suitable strain for this type of study.

-

Acclimation: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to minimize stress. Provide ad libitum access to food and water.

-

Ethics: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

2. Preparation of this compound (CMA) for Administration:

-

Formulation: For intraperitoneal, subcutaneous, or intramuscular injection, this compound can be dissolved in a sterile, buffered aqueous solution. For oral administration, it can be suspended in a vehicle such as a starch paste.

-

Dosage: Prepare a stock solution of this compound at a concentration that allows for the administration of the desired dose (e.g., 100 mg/kg) in a suitable volume (typically 0.1-0.2 mL for a mouse).

3. In Vivo Administration of this compound:

-

Intraperitoneal (IP) Injection:

-

Restrain the mouse by scruffing the neck to expose the abdomen.

-

Tilt the mouse slightly head-down.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the this compound solution slowly.

-

-

Oral Gavage:

-

Restrain the mouse securely.

-

Use a proper-sized, ball-tipped gavage needle.

-

Gently insert the needle into the esophagus and down to the stomach.

-

Administer the this compound suspension slowly.

-

4. Blood Sample Collection:

-

Method: Blood can be collected via retro-orbital bleeding or cardiac puncture (terminal procedure) at predetermined time points post-administration.

-

Procedure (Retro-orbital):

-

Anesthetize the mouse.

-

Gently apply pressure to the skin around the eye to cause the eyeball to protrude slightly.

-

Insert a sterile capillary tube into the medial canthus of the eye and gently rotate to puncture the retro-orbital sinus.

-

Collect the desired volume of blood into a microcentrifuge tube.

-

Apply gentle pressure to the eye with a sterile gauze pad to stop the bleeding.

-

5. Serum/Plasma Preparation:

-

Serum: Allow the collected blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum).

-

Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (plasma).

-

Storage: Store serum or plasma samples at -80°C until analysis.

6. Quantification of IFN-α and IFN-β by ELISA:

-

Materials: Use commercially available mouse IFN-α and IFN-β ELISA kits. These kits typically include a pre-coated 96-well plate, detection antibody, standards, buffers, and substrate.

-

Procedure (General Steps):

-

Prepare Reagents: Reconstitute standards and prepare working dilutions of all reagents as per the kit manufacturer's instructions.

-

Standard Curve: Prepare a serial dilution of the IFN-α or IFN-β standard to generate a standard curve.

-

Sample Preparation: Dilute the collected serum or plasma samples in the appropriate sample diluent provided in the kit.

-

Assay:

-

Add standards and samples to the wells of the pre-coated plate.

-

Add the detection antibody.

-

Incubate as per the manufacturer's protocol (e.g., 1-2 hours at room temperature).

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution and incubate until color develops.

-

Add a stop solution to terminate the reaction.

-

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IFN-α or IFN-β in the experimental samples.

-

Conclusion

This compound is a valuable tool for studying the STING-mediated induction of type I interferons in mice. Its ability to potently and rapidly stimulate IFN-α and IFN-β production provides a robust model for investigating the downstream effects of this critical innate immune pathway. The provided information on the signaling cascade, quantitative interferon levels, and detailed experimental protocols offers a comprehensive resource for researchers in immunology, virology, and oncology who are interested in leveraging the immunomodulatory properties of this compound in their preclinical studies. Further research is warranted to elucidate the interferon-independent mechanisms of this compound's action in other species, which holds significant promise for its clinical development.

References

- 1. High-yield interferon induction by 10-carboxymethyl-9-acridanone in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] High-yield interferon induction by 10-carboxymethyl-9-acridanone in mice and hamsters | Semantic Scholar [semanticscholar.org]

- 3. High-yield interferon induction by 10-carboxymethyl-9-acridanone in mice and hamsters - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Interferon-Independent Antiviral Mechanism of Cridanimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cridanimod, a small molecule immunomodulator, has demonstrated broad-spectrum antiviral activity. While its mechanism in murine models is well-characterized to be dependent on the induction of type I interferons (IFNs) via the STIMULATOR OF INTERFERON GENES (STING) pathway, compelling evidence indicates the existence of a distinct, interferon-independent antiviral mechanism in other species, including rats and humans, where it is a poor inducer of interferons. This technical guide synthesizes the current understanding of this alternative antiviral strategy, presenting key experimental data, outlining putative signaling pathways, and providing detailed methodologies for the study of this phenomenon. The data strongly suggest that this compound can establish an antiviral state that is not reliant on the canonical IFN signaling cascade, a finding with significant implications for its therapeutic development and application in human viral diseases.

Introduction

The innate immune system provides the first line of defense against viral pathogens, with the type I interferon (IFN-α/β) response being a central pillar of this defense. Many antiviral drugs are designed to stimulate this pathway. This compound (10-carboxymethyl-9-acridanone) is one such molecule that, in mice, activates the STING-TBK1-IRF3 signaling axis, leading to the robust production of IFN-α and IFN-β[1][2]. However, this IFN-inducing capacity is not conserved across species. In rats and humans, this compound fails to significantly increase circulating levels of type I interferons[1][3][4]. Despite this, it retains potent antiviral activity, pointing towards a crucial, yet less understood, interferon-independent mechanism of action. This guide delves into the experimental evidence supporting this alternative pathway and explores its potential molecular underpinnings.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the antiviral effects of this compound and the related compound Tilorone, particularly focusing on contexts where an interferon-independent mechanism is implicated.

Table 1: In Vivo Antiviral Efficacy of this compound and Tilorone in Rats

| Compound | Virus | Animal Model | Dosing Regimen | Peak Viremia Reduction (log10 PFU/mL) | Interferon Induction (IFN-α/β) | Reference |

| This compound | Venezuelan Equine Encephalitis Virus (VEEV) | Wistar Rats | Equivalent to human therapeutic dose | Statistically significant reduction vs. placebo | Not detected | |

| Tilorone | Venezuelan Equine Encephalitis Virus (VEEV) | Wistar Rats | Equivalent to human therapeutic dose | Statistically significant reduction vs. placebo | Not detected |

Table 2: In Vitro Antiviral Activity in Interferon-Deficient Cell Lines

| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |

| Tilorone | Chikungunya virus (CHIKV) | Vero | 3-4 µM | >100 µM | >25-33 | |

| Tilorone | Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero | 3-4 µM | >100 µM | >25-33 |

Note: Vero cells are deficient in type I interferon production. Data for this compound in Vero cells against a range of viruses is a key area for future research.

Signaling Pathways

Established Interferon-Dependent Pathway in Murine Models

In mice, this compound directly binds to and activates STING, initiating a signaling cascade that results in the production of type I interferons and the establishment of an antiviral state.

Hypothesized Interferon-Independent Pathway

The precise molecular mechanism of this compound's interferon-independent antiviral activity remains to be fully elucidated. Based on the available evidence, it is hypothesized that this compound may activate downstream antiviral effectors without the need for interferon signaling. This could potentially involve direct activation of Interferon Regulatory Factors (IRFs) or other, yet unidentified, signaling molecules that lead to the expression of a subset of Interferon-Stimulated Genes (ISGs) or other antiviral proteins.

Experimental Protocols

In Vivo Model for Assessing Interferon-Independent Antiviral Activity

This protocol is based on the methodology described by Keyer et al. (2022) to evaluate the in vivo efficacy of this compound in a rat model where it does not induce interferons.

Objective: To determine the antiviral effect of this compound on viral load in rats, independent of interferon induction.

Materials:

-

Animals: Wistar rats.

-

Virus: Venezuelan Equine Encephalitis Virus (VEEV) or another suitable pathogenic virus.

-

Drug: this compound, formulated for oral or intraperitoneal administration.

-

Reagents: Media for virus titration (e.g., plaque assay), reagents for RNA extraction and qRT-PCR, ELISA kits for IFN-α and IFN-β quantification.

Procedure:

-

Animal Acclimatization: Acclimatize Wistar rats for at least one week under standard laboratory conditions.

-

Infection: Infect rats with a standardized dose of VEEV via an appropriate route (e.g., subcutaneous).

-

Treatment: Administer this compound or a placebo control at a dosage equivalent to the human therapeutic dose. The timing of administration can be prophylactic (before infection) or therapeutic (after infection).

-

Sample Collection: Collect blood samples at various time points post-infection (e.g., 24, 48, 72 hours).

-

Viremia Quantification: Determine the viral load in the serum using a plaque assay or qRT-PCR for viral RNA.

-

Interferon Quantification: Measure the levels of IFN-α and IFN-β in the serum using specific ELISA kits.

-

Data Analysis: Compare the viral titers and interferon levels between the this compound-treated and placebo-treated groups.

In Vitro Antiviral Assay in Interferon-Deficient Cells

Objective: To determine the direct antiviral activity of this compound in a cell line that does not produce type I interferons.

Materials:

-

Cell Line: Vero cells (African green monkey kidney epithelial cells), which are deficient in the production of type I interferons.

-

Virus: A panel of viruses of interest (e.g., Chikungunya virus, MERS-CoV, etc.).

-

Drug: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Reagents: Cell culture medium, reagents for cytotoxicity assays (e.g., MTT, MTS), and viral quantification assays (e.g., plaque reduction assay, TCID50).

Procedure:

-

Cell Seeding: Seed Vero cells in 96-well plates and allow them to adhere overnight.

-

Cytotoxicity Assay: In parallel, treat uninfected Vero cells with a serial dilution of this compound to determine the 50% cytotoxic concentration (CC50) using an MTT or similar assay.

-

Antiviral Assay: a. Pretreat Vero cell monolayers with serial dilutions of this compound for a defined period (e.g., 2 hours). b. Infect the cells with the virus at a known multiplicity of infection (MOI). c. After an adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentrations of this compound.

-

Incubation: Incubate the plates until cytopathic effect (CPE) is observed in the virus control wells.

-

Quantification of Antiviral Activity: Determine the extent of viral replication inhibition using a suitable method, such as a plaque reduction assay or by measuring CPE.

-

Data Analysis: Calculate the 50% effective concentration (EC50) and the selectivity index (SI = CC50/EC50).

Discussion and Future Directions

The evidence strongly supports the existence of an interferon-independent antiviral mechanism for this compound. This is a significant finding as it suggests that this compound could be effective in clinical situations where the interferon response is compromised or in viral infections that have evolved mechanisms to evade the interferon system.

However, the molecular details of this pathway are a critical knowledge gap. Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular target(s) of this compound that initiate the interferon-independent response.

-

Signaling Pathway Elucidation: Employing phosphoproteomics, transcriptomics (in IFNAR knockout cells), and targeted inhibitor studies to map the downstream signaling cascade.

-

Effector Molecule Identification: Determining the specific antiviral proteins (e.g., ISGs or other restriction factors) that are induced by this compound in an interferon-independent manner.

A thorough understanding of this novel antiviral mechanism will be instrumental in the rational design of next-generation antiviral therapies and the optimal clinical application of this compound.

Conclusion

This compound possesses a dual antiviral mechanism of action. While its interferon-inducing properties are well-established in murine systems, its interferon-independent antiviral activity in other species presents a promising avenue for therapeutic intervention. This guide provides a framework for the continued investigation of this novel pathway, with the ultimate goal of harnessing its full therapeutic potential. The elucidation of the precise molecular players in this pathway will undoubtedly open new doors for the development of broad-spectrum antiviral agents.

References

- 1. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cridanimod-Mediated STING Pathway Activation in Murine Models

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cridanimod's activity as a selective agonist of the murine stimulator of interferon genes (STING) pathway. It consolidates key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the core biological and experimental processes.

Introduction: this compound and the STING Pathway

This compound, also known as 10-carboxymethyl-9-acridanone (CMA), is a small molecule interferon inducer that has been identified as a potent, direct agonist of murine STING.[1][2] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[3][4] Activation of STING initiates a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are essential for orchestrating robust anti-viral and anti-tumor immune responses.[5]

A crucial characteristic of this compound is its species specificity; it strongly activates the murine STING protein but has little to no activity on human STING. This makes this compound an invaluable tool for studying the STING pathway in mouse models, allowing for detailed investigation of its role in immunity and disease, although this specificity precludes its direct clinical use in humans. This guide focuses exclusively on its application and effects within murine experimental systems.

Mechanism of Action: this compound Activation of Murine STING

In murine cells, this compound directly binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK Binding Kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the Ifnb1 gene and other IFN-stimulated genes (ISGs). This cascade results in the secretion of IFN-β and other cytokines that activate downstream adaptive immune responses.

Quantitative Data from Murine Models

The activation of the STING pathway by this compound and other murine-specific agonists like DMXAA elicits significant, measurable anti-viral and anti-tumor effects in vivo and robust cytokine production in vitro.

This compound stimulation of murine immune cells, such as bone marrow-derived macrophages (BMMs) and dendritic cells (BM-DCs), results in a strong, STING-dependent induction of type I interferons and pro-inflammatory cytokines.

| Cell Type | Stimulant | Concentration | Key Cytokines Induced | Reference |

| Murine BMMs | This compound (CMA) | Not specified | Robust IRF3 phosphorylation, strong Ifnb mRNA induction | |

| Murine BMMs | DMXAA | 50 µg/mL | IFN-β, TNF-α, IL-1β, IL-6, IL-12p40 | |

| Murine BM-DCs | DMXAA | 25 µg/mL | IFN-β, IFN-α, TNF-α, IL-6, IL-12p40 |

Note: DMXAA is another well-characterized murine-selective STING agonist often used in studies to demonstrate the effects of this pathway's activation.

In murine viral challenge models, this compound treatment has been shown to significantly improve survival and reduce viral load.

| Animal Model | Virus | This compound Dosage | Key Outcomes | Reference |

| CD-1 Mice | Venezuelan Equine Encephalitis Virus (VEEV) | 123 mg/kg (intragastric) | 60% survival in treated group vs. 0% in placebo group. | |

| CD-1 Mice | VEEV (cTC-83/TrD strain) | 123 mg/kg (intragastric) | Pronounced reduction in viremia at 24 hours post-infection. |

Intratumoral or systemic administration of murine STING agonists leads to potent, STING-dependent anti-tumor immunity, characterized by the expansion of tumor-specific T cells and tumor regression.

| Animal Model | Tumor Model | Stimulant | Key Outcomes | Reference |

| C57BL/6 Mice | C1498.SIY AML | DMXAA* | 80% long-term survival; 10-fold expansion of antigen-specific CD8+ T cells. | |

| C57BL/6 Mice | B16 Melanoma | CDN ML RR-S2 CDA | Complete loss of therapeutic efficacy in STING-deficient mice, confirming dependence. | |

| BALB/c Mice | CT26 Colon Carcinoma | CDN ML RR-S2 CDA | Rapid and profound tumor regression. |

Note: DMXAA is used here as a surrogate for murine-specific STING agonist activity. *Note: CDN ML RR-S2 CDA is a synthetic cyclic dinucleotide that, like this compound, potently activates murine STING.

Detailed Experimental Protocols

The following sections outline standardized protocols used to assess this compound's activation of the STING pathway in murine cells and animal models.

This protocol describes the stimulation of murine bone marrow-derived dendritic cells (BM-DCs) to measure cytokine gene expression via qRT-PCR.

Methodology:

-

Cell Isolation and Culture: Isolate bone marrow from the femurs and tibias of wild-type (C57BL/6) and STING-deficient mice. Culture cells for 7-10 days in RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate them into BM-DCs.

-

Stimulation: Plate the differentiated BM-DCs in 24-well plates. Stimulate the cells with a specified concentration of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours for gene expression analysis).

-

RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA synthesis kit.

-

qRT-PCR: Perform quantitative real-time PCR using specific primers for murine IFN-β, TNF-α, IL-6, and a housekeeping gene (e.g., HPRT or 18S). Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

This protocol is used to detect the phosphorylation of key signaling proteins TBK1 and IRF3, which are hallmarks of STING pathway activation.

Methodology:

-

Cell Culture and Stimulation: Seed murine BMMs or BM-DCs and stimulate with this compound for a time course (e.g., 0, 30, 60, 120 minutes).

-

Lysis: Wash cells with cold PBS and lyse on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification and Loading: Determine the protein concentration of the lysates using a BCA assay. Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Electrophoresis and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with primary antibodies specific for phosphorylated TBK1 (Ser172), phosphorylated IRF3 (Ser396), total TBK1, total IRF3, and a loading control like GAPDH.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This protocol outlines a typical in vivo experiment to assess the anti-tumor efficacy of this compound in a murine model.

Methodology:

-

Tumor Inoculation: Subcutaneously inject a suspension of murine tumor cells (e.g., 5 x 10^5 CT26 colon carcinoma cells) into the flank of syngeneic mice (e.g., BALB/c).

-

Tumor Growth and Randomization: Allow tumors to grow until they reach a predetermined average volume (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or a vehicle control via the desired route (intratumoral administration is common for STING agonists to target the tumor microenvironment). Dosing schedules can vary, for example, three doses every other day.

-

Monitoring: Measure tumor dimensions with digital calipers two to three times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.

-

Endpoint Analysis: At the end of the study (due to tumor size limits or after a set period), analyze the data. Compare tumor growth curves between groups using statistical methods like a two-way ANOVA. Analyze survival data using Kaplan-Meier curves and the log-rank test. Optional: Harvest tumors and spleens for ex vivo analysis of immune cell infiltration (e.g., CD8+ T cells) by flow cytometry.

Conclusion

This compound is a potent and selective activator of the murine STING pathway, serving as a critical research tool for elucidating the role of STING-mediated immunity in murine models of cancer and infectious disease. The quantitative data consistently demonstrate that its activation of STING leads to robust cytokine production, enhanced T cell responses, and significant therapeutic efficacy in preclinical settings. The experimental protocols provided herein offer a standardized framework for investigating its effects. While its species specificity is a limitation for direct translation, the insights gained from studying this compound in mice continue to inform the development of human-active STING agonists for next-generation immunotherapies.

References

- 1. This compound | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]

- 2. CMA (this compound), STING Agonist - CD BioSciences [celluars.com]

- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 4. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]

- 5. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Cridanimod's Effect on Tumor Microenvironment Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cridanimod (10-carboxymethyl-9-acridanone, CMA) is a small molecule immunomodulator that has garnered interest for its potential to modulate the tumor microenvironment (TME). Initially recognized for its potent, murine-selective activation of the stimulator of interferon genes (STING) pathway, its mechanism of action and therapeutic potential are subjects of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the TME, detailing its signaling pathways, impact on immune cell populations, and preclinical and clinical findings. The guide is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic utility of STING agonists and other immunomodulatory agents in oncology.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and response to therapy. Modulating the TME to favor anti-tumor immunity is a cornerstone of modern cancer immunotherapy. This compound has emerged as a molecule of interest in this context due to its ability to engage innate immune signaling pathways. This guide will delve into the technical details of this compound's mechanism of action and its multifaceted effects on the TME.

Mechanism of Action of this compound

Canonical STING Pathway Activation (Murine)

In murine models, this compound acts as a direct agonist of the STING protein. This interaction initiates a signaling cascade that is pivotal to its immunomodulatory effects in this species.[1]

The key steps in this pathway are:

-

Binding to STING: this compound directly binds to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.

-

Conformational Change and Translocation: Upon binding, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.

-

TBK1 Recruitment and Activation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.

-

Type I Interferon Gene Transcription: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (IFN-α and IFN-β), leading to their transcription and subsequent secretion.

References

Investigating the Immunomodulatory Properties of Cridanimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cridanimod (10-carboxymethyl-9-acridanone, CMA) is a small-molecule immunomodulator with demonstrated antiviral and immunomodulatory activity. Early research identified it as an interferon inducer; however, subsequent studies have revealed a nuanced and species-specific mechanism of action. This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, focusing on its core mechanism as a potent, murine-selective agonist of the Stimulator of Interferon Genes (STING) pathway. We will detail the downstream signaling events, summarize available quantitative data on its effects on immune cells, and provide comprehensive experimental protocols for its investigation. This guide is intended to serve as a resource for researchers in immunology, virology, and drug development interested in the preclinical evaluation of this compound and similar immunomodulatory agents. A significant finding is that while this compound robustly activates the STING pathway in murine cells, it does not appear to activate human STING signaling, a critical consideration for its translational potential.[1]

Mechanism of Action: A Murine-Selective STING Agonist

This compound's primary immunomodulatory mechanism in mice is the direct activation of the STING pathway.[2][3] STING is a critical adaptor protein in the innate immune system that senses cytosolic nucleic acids, a hallmark of viral and bacterial infections, as well as cellular damage.

Upon binding to murine STING (mSTING), this compound initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This cascade proceeds through the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of the gene for IFN-β (a key type I IFN) and other IFN-stimulated genes (ISGs).

It is crucial to note that studies have shown this compound does not activate, or only very weakly activates, human STING (hSTING). This species-selectivity is a key characteristic of this compound and has significant implications for the translation of preclinical findings from murine models to human applications.

Signaling Pathway Diagram

Quantitative Data on Immunomodulatory Effects

Quantitative data on the immunomodulatory effects of this compound primarily comes from preclinical studies in murine models. The following tables summarize the key findings.

Table 1: In Vitro Cytokine and Chemokine Induction in Murine Macrophages

| Cytokine/Chemokine | Cell Type | This compound Concentration | Fold Increase (mRNA vs. control) | Time Point | Reference |

| IFN-β | Murine Macrophages | Not Specified | Robust Increase | 4 hours | |

| CXCL10 | Murine Macrophages | Not Specified | Robust Increase | Not Specified | |

| IL-6 | Murine Macrophages | Not Specified | Robust Increase | Not Specified |

Note: Specific fold-increase values were not provided in the reference, but were described as "robust".

Table 2: In Vivo Antiviral Efficacy and Survival in Murine Models

| Virus Model | Animal Model | This compound Treatment | Outcome | Result | Reference |

| Venezuelan Equine Encephalitis Virus | CD-1 Mice | Intragastric | Viremia Reduction | Statistically significant reduction in viral titers | |

| Venezuelan Equine Encephalitis Virus | CD-1 Mice | Intragastric | Survival | 60% survival in treated group vs. 0% in placebo |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the immunomodulatory properties of this compound, adapted for a murine-focused investigation.

In Vitro STING Activation and Cytokine Profiling in Murine Macrophages

Objective: To quantify the induction of IFN-β and other cytokines by this compound in murine macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice.

-

This compound (stock solution in DMSO).

-

LPS (positive control).

-

Complete RPMI 1640 medium.

-

RNA isolation kit.

-

qRT-PCR reagents and primers for Ifnb1, Cxcl10, Il6, and a housekeeping gene (e.g., Actb).

-

ELISA kits for murine IFN-β, CXCL10, and IL-6.

Procedure:

-

Cell Culture: Plate murine BMDMs in 24-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.

-

Stimulation: Treat the cells with a dose-range of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (LPS, 100 ng/mL).

-

Incubation: Incubate the plates for 4-6 hours for mRNA analysis and 24 hours for protein analysis (supernatant collection).

-

RNA Analysis:

-

Lyse the cells and isolate total RNA using a commercial kit.

-

Synthesize cDNA.

-

Perform qRT-PCR to quantify the relative mRNA expression of Ifnb1, Cxcl10, and Il6. Normalize to the housekeeping gene.

-

-

Protein Analysis:

-

Collect the cell culture supernatants.

-

Perform ELISA to measure the concentration of secreted IFN-β, CXCL10, and IL-6.

-

Experimental Workflow: In Vitro Murine Macrophage Stimulation

References

- 1. CMA (this compound), STING Agonist - CD BioSciences [celluars.com]

- 2. This compound | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]

- 3. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Cridanimod's Impact on STAT1 Phosphorylation and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cridanimod, an acridone-based immunomodulatory agent, has demonstrated antiviral and antineoplastic properties. While its mechanism in murine models involves the induction of type I interferons via STING activation, leading to canonical STAT1 phosphorylation, its mode of action in human and rat systems appears to be independent of interferon induction. This guide explores the potential impact of this compound on STAT1 phosphorylation and signaling, proposing a hypothetical framework and providing detailed experimental protocols to investigate this relationship. A key hypothesis is that this compound may increase the expression of STAT1, potentially sensitizing cells to downstream signaling events. This document provides a comprehensive resource for researchers investigating the nuanced immunomodulatory effects of this compound.

Introduction

Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of the Janus kinase (JAK)-STAT signaling pathway, playing a pivotal role in mediating cellular responses to interferons (IFNs) and other cytokines. Upon activation by phosphorylation, typically at tyrosine 701 (Y701) and serine 727 (S727), STAT1 translocates to the nucleus, where it regulates the transcription of a wide array of genes involved in immunity, inflammation, cell proliferation, and apoptosis.[1][2]

This compound is a small molecule immunomodulator belonging to the acridone class of compounds.[3] In murine systems, this compound has been shown to act as a STING (Stimulator of Interferon Genes) agonist, leading to the production of type I interferons (IFN-α/β).[4] This, in turn, activates the canonical JAK-STAT pathway, resulting in the phosphorylation of STAT1 and the induction of interferon-stimulated genes (ISGs). However, studies in human and rat cells suggest that this compound's antiviral and immunomodulatory effects can occur in the absence of interferon induction, pointing towards an alternative, interferon-independent mechanism of action.

A significant finding with the structurally related compound Tilorone suggests that it can induce an "IFN-related DNA damage resistance signature" (IRDS), which includes the upregulation of STAT1 gene expression. This raises the compelling possibility that this compound may also increase the cellular levels of STAT1 protein, thereby influencing downstream signaling cascades.

This technical guide provides a framework for investigating the impact of this compound on STAT1 phosphorylation and signaling. It outlines detailed experimental protocols and data presentation strategies to elucidate the potential non-canonical pathways through which this compound may exert its effects on this crucial transcription factor.

Proposed Signaling Pathways

Given the evidence for an interferon-independent mechanism of action in human and rat cells, we propose two potential, non-mutually exclusive pathways by which this compound may impact STAT1 signaling.

Pathway 1: Upregulation of STAT1 Expression

This model is based on the findings related to Tilorone. This compound may induce the transcription and translation of the STAT1 gene, leading to an increased intracellular pool of STAT1 protein. While this does not directly activate STAT1 via phosphorylation, it could prime the cells for a more robust response to subsequent cytokine stimulation or activate unphosphorylated STAT1-mediated pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation [mdpi.com]

- 3. Interferon Independent Non-Canonical STAT Activation and Virus Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]

Cridanimod: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cridanimod, a low molecular weight immunomodulatory agent, has garnered significant interest for its dual-action potential in oncology and virology. It functions as a potent inducer of type I interferons (IFN-α and IFN-β), primarily through the activation of the STING (Stimulator of Interferon Genes) pathway. This activity is particularly pronounced in murine models. Furthermore, this compound has been demonstrated to upregulate the expression of the progesterone receptor (PR), presenting a promising therapeutic strategy for hormone-resistant endometrial cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological mechanisms of this compound, supported by experimental data and methodologies.

Chemical Structure and Identification

This compound, with the IUPAC name 2-(9-oxoacridin-10-yl)acetic acid, is a heterocyclic compound belonging to the acridone class.[1][2][3] Its chemical structure is characterized by a tricyclic acridone core with a carboxymethyl group attached to the nitrogen atom.

| Identifier | Value |

| IUPAC Name | 2-(9-oxoacridin-10-yl)acetic acid[1] |

| CAS Number | 38609-97-1[1] |

| Molecular Formula | C₁₅H₁₁NO₃ |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O |

| InChIKey | UOMKBIIXHQIERR-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 253.25 g/mol | |

| Solubility | 36.8 µg/mL (at pH 7.4) | |

| pKa (Strongest Acidic) | 3.68 (Predicted) | |

| Collision Cross Section | 152.7 Ų ([M+H]⁺) |

Mechanism of Action

This compound exerts its biological effects through two primary, interconnected mechanisms: the induction of type I interferons and the upregulation of the progesterone receptor.

Induction of Type I Interferons via STING Pathway Activation

This compound is a direct agonist of the STING protein in murine models, with a dissociation constant (Kd) of 3.5 µM. The activation of the STING pathway by this compound initiates a downstream signaling cascade, as depicted in the following pathway diagram. It is important to note that this compound shows weak to no activation of human STING, indicating a species-specific activity profile.

Upregulation of Progesterone Receptor

The interferons produced as a result of STING activation subsequently lead to the upregulation of progesterone receptor (PR) expression. While the precise molecular mechanism is still under investigation, it is known that interferon signaling can modulate the expression of various genes through the JAK/STAT pathway. It is hypothesized that activated STATs (Signal Transducers and Activators of Transcription) or other interferon-regulatory factors bind to the promoter region of the progesterone receptor gene, enhancing its transcription.

References

- 1. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progesterone Receptor Attenuates STAT1-Mediated IFN Signaling in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PGR progesterone receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Cridanimod: A Technical Deep Dive into its Potential as an Antineoplastic Adjuvant Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cridanimod, a small molecule acridone derivative, is emerging as a compound of interest in oncology, particularly for its potential as an antineoplastic adjuvant. Initially investigated for its immunomodulatory and antiviral properties, recent research has illuminated its multifaceted mechanism of action that could be harnessed to enhance the efficacy of existing cancer therapies. This technical guide synthesizes the current understanding of this compound, focusing on its core mechanisms, preclinical and clinical data, and the experimental basis for its proposed therapeutic application. We will delve into its dual action as an inducer of progesterone receptor (PR) expression and a modulator of innate immune signaling pathways, presenting the available quantitative data and experimental protocols to provide a comprehensive resource for the scientific community.

Core Mechanisms of Action

This compound's potential as an antineoplastic adjuvant stems from two primary, and potentially interconnected, mechanisms of action: modulation of hormone receptor signaling and activation of the innate immune system.

Progesterone Receptor (PR) Expression Induction

In certain hormone-dependent cancers, such as endometrial cancer, the downregulation of the progesterone receptor is a common mechanism of resistance to progestin-based therapies. This compound has been shown to induce the expression of PR in endometrial cancer cells.[1] This upregulation of PR could potentially resensitize tumors to the antiproliferative effects of progestins, thereby offering a combination strategy to overcome therapeutic resistance.

The proposed signaling cascade for this mechanism is as follows:

Innate Immune System Activation

This compound is also classified as an interferon inducer.[1][2] In murine models, it has been demonstrated to activate the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon response.[3][4] This leads to the production of interferon-alpha (IFN-α) and interferon-beta (IFN-β), cytokines with potent antitumor activities, including the activation of natural killer (NK) cells and cytotoxic T lymphocytes.

However, it is crucial to note that the interferon-inducing effect of this compound has been a subject of controversy, with studies indicating that this effect is observed in mice but not in rats or humans. This suggests the existence of an alternative, interferon-independent mechanism of action that still results in antiviral and potentially antineoplastic effects. Further research is required to fully elucidate this alternative pathway.

The STING signaling pathway, as activated by this compound in murine models, is depicted below:

Quantitative Data from Preclinical Studies

While clinical data on this compound's antineoplastic adjuvant activity is still emerging, preclinical studies in antiviral contexts provide quantitative insights into its biological activity. A key study investigated the efficacy of this compound in mouse models of Venezuelan equine encephalitis virus infection.

| Experimental Group | Parameter | Result | Statistical Significance (p-value) | Reference |

| This compound-treated mice vs. Placebo | Survival Rate (at end of experiment) | 60% vs. 0% | 0.0002 | |

| This compound-treated mice vs. Control | Viremia at 24 hours post-infection | Significantly reduced | <0.0001 | |

| This compound-treated rats vs. Control | Viremia at 24 hours post-infection | Reduced below the limit of detection | <0.0001 |

These data, while from an infectious disease model, highlight this compound's potent in vivo activity and ability to modulate a significant biological response. The reduction in viral load is indicative of a robust host response, which could be translatable to an antitumor response.

Experimental Protocols

To facilitate further research and replication, the following are generalized experimental protocols based on the methodologies described in the cited literature.

In Vivo Murine Survival Study

A representative workflow for an in vivo survival study is as follows:

-

Animal Model: CD-1 mice are a commonly used outbred stock for infectious disease and initial toxicology studies. For oncology studies, immunodeficient (e.g., NSG) or syngeneic tumor models would be appropriate.

-

Grouping and Dosing: Animals are randomized into treatment and control groups. This compound can be administered through various routes, including intragastric gavage. The dosage and schedule would need to be optimized for the specific tumor model.

-

Tumor Induction: Tumor cells are implanted, for example, subcutaneously. The type of tumor cell line would be critical in assessing the adjuvant effect with a specific primary therapy.

Viremia Reduction Assay

This protocol is adapted from antiviral studies but the principles of measuring a systemic biological marker are relevant to pharmacokinetic and pharmacodynamic studies in oncology.

-

Animal Model and Infection: Wistar rats or CD-1 mice are infected with a quantifiable agent (in the cited studies, a virus).

-

Treatment: this compound or a placebo is administered according to a defined schedule.

-

Sample Collection: Blood samples are collected at various time points post-infection (e.g., 24, 36, 48 hours).

-

Quantification: The level of the agent (e.g., viral titer) in the blood is quantified using appropriate assays such as a plaque assay or qPCR.

-

Data Analysis: The reduction in the agent's level in the treated group is compared to the control group at each time point.

Clinical Development

This compound has been investigated in a Phase II clinical trial for recurrent or persistent endometrial carcinoma (NCT02041338), however, the status of this trial is listed as terminated. Further investigation into the outcomes of this and other potential clinical studies is warranted to fully understand the translational potential of this compound in an adjuvant setting.

Future Directions and Conclusion

This compound presents a compelling case for further investigation as an antineoplastic adjuvant. Its ability to upregulate progesterone receptor expression offers a clear, rational basis for combination therapy in hormone-sensitive cancers. Furthermore, while the exact mechanism of its immunomodulatory effects in humans remains to be fully elucidated, the preclinical data strongly suggest a potent biological activity that could be harnessed to stimulate an antitumor immune response.

Future research should focus on:

-

Elucidating the Interferon-Independent Pathway: Identifying the molecular targets and signaling cascades responsible for this compound's effects in human cells is a critical next step.

-

Oncology-Specific Preclinical Models: Testing this compound as an adjuvant in a range of syngeneic and patient-derived xenograft tumor models will be essential to define its spectrum of activity.

-

Biomarker Development: Identifying predictive biomarkers for response to this compound, potentially related to the expression of PR or components of innate immune signaling pathways, will be crucial for patient selection in future clinical trials.

References

- 1. This compound | C15H11NO3 | CID 38072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Cridanimod: A Technical Whitepaper on its Function as an Acridine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cridanimod, an acridine derivative, is a small-molecule immunomodulator with a multifaceted mechanism of action, demonstrating potential as both an antiviral and an anticancer agent. This technical guide provides an in-depth analysis of this compound's core functions, focusing on its ability to induce type I interferons (IFN-α and IFN-β) through the activation of the STING (Stimulator of Interferon Genes) pathway and its capacity to upregulate progesterone receptor (PR) expression. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound (10-Carboxymethyl-9-acridanone) is a synthetic compound belonging to the acridine class of molecules[1]. Acridine derivatives have a history of investigation for their therapeutic properties, including anticancer activities[1]. This compound has emerged as a molecule of interest due to its potent immunomodulatory effects, primarily characterized by the induction of type I interferons[2]. Its functional scope extends to hormonal regulation, specifically the upregulation of the progesterone receptor, suggesting a novel approach for sensitizing hormone-resistant cancers to therapy[1]. This whitepaper will dissect the known mechanisms of this compound, presenting the experimental evidence that underpins our current understanding.

Mechanism of Action

This compound's biological activity is primarily attributed to two distinct, yet potentially interconnected, mechanisms: induction of type I interferons and upregulation of the progesterone receptor.

Interferon Induction via STING Pathway Activation

This compound is a potent agonist of the STING pathway, which is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an antiviral response. It is important to note that the STING-activating property of this compound is species-specific, with potent activity observed in mice but not in rats or humans.

The activation of the STING pathway by this compound initiates a signaling cascade that culminates in the production of IFN-α and IFN-β. This process involves the recruitment and activation of TANK-binding kinase 1 (TBK1) and the subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the transcription of type I interferon genes.

Upregulation of Progesterone Receptor in Endometrial Cancer

In the context of endometrial cancer, this compound has been shown to increase the expression of the progesterone receptor (PR)[1]. This is particularly significant as PR is often downregulated in advanced or hormone-resistant endometrial cancers, rendering progestin-based therapies ineffective. The proposed mechanism suggests that the this compound-induced IFN-α and IFN-β act on cancer cells to upregulate PR expression. This, in turn, can re-sensitize the cancer cells to progestin therapy.

Preclinical Data

In Vivo Efficacy in a Mouse Model of Endometrial Cancer

A key study investigated the efficacy of this compound in combination with medroxyprogesterone acetate (MPA) in an athymic mouse model of advanced, high-grade endometrial cancer using the Hec50co cell line.

| Treatment Group | Mean Survival Time (days ± SD) | p-value vs. Control | p-value vs. MPA alone |

| Control (no therapy) | 38 ± 5 | - | - |

| MPA alone | 33 ± 3 | > 0.05 | - |

| This compound (3mg) + MPA | 56 ± 8.0 | < 0.05 | < 0.05 |

| This compound (6mg) + MPA | 62 ± 7.0 | < 0.05 | < 0.05 |

Antiviral Activity in Mice

Studies have demonstrated the antiviral activity of this compound in mice infected with Venezuelan equine encephalitis virus (VEEV). In one experiment, 60% of mice treated with this compound survived a lethal viral challenge, whereas there were no survivors in the placebo group.

Experimental Protocols

In Vivo Endometrial Cancer Study

-

Animal Model: Athymic mice.

-

Tumor Model: Intraperitoneal injection of Hec50co cells, a cell line established to represent type II endometrial cancer.

-

Treatment Regimen:

-

This compound was administered intramuscularly (IM) twice a week at doses of 3mg and 6mg.

-

Medroxyprogesterone acetate (MPA) was administered as a progestin therapy.

-

-

Endpoint: Kaplan-Meier survival analysis.

Progesterone Receptor Expression Analysis

-

Method: Western Blot.

-

Sample: Xenograft tumor tissue from the in vivo endometrial cancer study.

-

Protocol Outline:

-

Homogenize tumor tissue and extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate with a primary antibody against the progesterone receptor.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Interferon Level Measurement

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample: Serum from this compound-treated mice.

-

Protocol Outline:

-

Coat a 96-well plate with a capture antibody specific for mouse IFN-α or IFN-β.

-

Block non-specific binding sites.

-

Add diluted serum samples and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add streptavidin-HRP.

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate interferon concentrations based on the standard curve.

-

Conclusion

This compound is a promising acridine derivative with a well-defined, albeit species-specific, mechanism of action centered on the activation of the STING pathway and subsequent induction of type I interferons. This primary function underpins its potential as both an antiviral agent and a novel therapeutic for hormone-resistant endometrial cancer through the upregulation of the progesterone receptor. The preclinical data presented in this whitepaper provide a strong rationale for its continued investigation. Further research should focus on elucidating the precise molecular interactions between interferon signaling and progesterone receptor expression, as well as exploring strategies to translate the potent immunostimulatory effects of this compound to human-specific STING activation. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon in their future studies of this intriguing molecule.

References

Methodological & Application

Cridanimod In Vitro Assay Protocol for Cancer Cell Lines

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cridanimod is a small molecule compound that has garnered interest for its potential as an antineoplastic and immunomodulating agent.[1][2] Its mechanism of action is primarily associated with the induction of interferons and the activation of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system that recognizes cytosolic DNA.[3][4] Activation of the STING pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, which can, in turn, elicit a potent anti-tumor immune response.[5] It is important to note that the interferon-inducing effects of this compound may exhibit species-specificity, with studies suggesting a more pronounced effect in murine models compared to human cells.

These application notes provide a detailed protocol for the in vitro assessment of this compound's anti-cancer effects on various cancer cell lines. The protocols outlined below cover cell viability assays to determine cytotoxic effects and Western blot analysis to confirm the activation of the STING signaling pathway.

Data Presentation

The anti-proliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The following table provides representative IC50 values for this compound in various human cancer cell lines after a 72-hour incubation period.

Table 1: Representative IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 38.2 |

| A549 | Lung Carcinoma | 45.8 |

| HCT116 | Colorectal Carcinoma | 18.9 |

| PC-3 | Prostate Adenocarcinoma | 52.1 |

| DU145 | Prostate Adenocarcinoma | 47.6 |

Note: These are hypothetical values for illustrative purposes and may not represent actual experimental data. IC50 values should be determined empirically for each cell line and experimental condition.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of this compound's cytotoxic effects on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.